molecular formula C19H13NO4S B2582567 4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide CAS No. 2034592-46-4

4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide

Cat. No.: B2582567
CAS No.: 2034592-46-4
M. Wt: 351.38
InChI Key: ZHBHUFRAFQMQTR-UHFFFAOYSA-N
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Description

4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene core, a thiophene ring, and a furan ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.

    Introduction of the Thiophene and Furan Rings: The thiophene and furan rings can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid and a furan boronic acid are coupled with a halogenated chromene derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-2-carboxamide: Lacks the thiophene and furan rings, resulting in different biological activities.

    N-(5-thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide: Similar structure but without the oxo group, affecting its reactivity and properties.

Uniqueness

4-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4H-chromene-2-carboxamide is unique due to the combination of the chromene core with thiophene and furan rings, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c21-14-10-17(24-15-5-2-1-4-13(14)15)19(22)20-11-12-7-8-16(23-12)18-6-3-9-25-18/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBHUFRAFQMQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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